5-Bromo-2-(chloromethyl)pyridine hydrochloride
Description
Properties
IUPAC Name |
5-bromo-2-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-5-1-2-6(3-8)9-4-5;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXPFHGVFYBITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701213 | |
| Record name | 5-Bromo-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936342-91-5 | |
| Record name | 5-Bromo-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Pyridine Derivatives
One common approach to prepare 5-bromo-substituted pyridine derivatives involves the bromination of suitable pyridine precursors. For example, bromination of 2-(chloromethyl)pyridine or related intermediates under controlled conditions yields the desired 5-bromo-2-(chloromethyl)pyridine.
- Brominating Agents: Molecular bromine (Br2) and N-bromosuccinimide (NBS) are frequently used.
- Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to dissolve both reagents and substrates effectively.
- Temperature Control: Low temperatures (around 0 to 5°C) are critical to minimize dibromo by-products and improve selectivity.
A detailed study showed that using NBS in THF at 0 to 5°C gave a high yield (up to 92%) of the monobrominated product with reduced dibromo impurities. Excess NBS was used to generate dibromo by-products as reference compounds for reaction monitoring.
Formation of Hydrochloride Salt
The free base 5-bromo-2-(chloromethyl)pyridine is typically converted into its hydrochloride salt by treatment with hydrogen chloride gas or aqueous hydrochloric acid. This salt formation enhances the compound’s stability and facilitates purification.
- Salt formation improves yield in subsequent reactions, such as diazotization and Sandmeyer reactions.
- The hydrochloride salt is isolated by crystallization, filtration, and drying.
One-Step Synthesis Method Using 2-Hydroxypyrimidine
A novel and efficient one-step synthesis method has been patented for the closely related compound 5-bromo-2-chloropyrimidine, which shares structural similarity and synthetic challenges with 5-bromo-2-(chloromethyl)pyridine hydrochloride. This method could provide insights into alternative preparation strategies.
- Raw Materials: 2-hydroxypyrimidine and hydrobromic acid.
- Catalyst: Hydrogen peroxide catalyzes the bromination.
- Reaction Conditions: Heating at 100°C for 8 hours, followed by purification to isolate 5-bromo-2-hydroxypyrimidine intermediate.
- Chlorination Step: The intermediate reacts with phosphorus oxychloride in the presence of organic amines (e.g., triethylamine) at 50–120°C to yield 5-bromo-2-chloropyrimidine.
- Yields and Purity: Yields up to 99.4% with purity above 98% by HPLC; bromine utilization efficiency around 95–98%.
This method is notable for:
- Simplifying the production flow.
- Reducing pollution and hazardous by-products.
- Improving bromine utilization efficiency by more than 100% compared to traditional methods.
Comparative Data Table of Key Preparation Parameters
Detailed Research Findings and Optimization
- Bromination Optimization: Excess NBS favors dibromo by-product formation; thus, stoichiometric control and temperature regulation are crucial.
- Salt Formation: Conversion to hydrochloride salt stabilizes the compound and improves subsequent reaction yields.
- One-Step Method Advantages: The patented one-step method reduces the number of synthetic steps, improves raw material utilization, and minimizes harmful emissions.
- Purification: Crystallization and filtration under controlled temperatures ensure high purity of the final hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under appropriate conditions to achieve substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used in these reactions, often under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce azides or thiocyanates .
Scientific Research Applications
Organic Synthesis
5-Bromo-2-(chloromethyl)pyridine hydrochloride serves as an important intermediate in organic synthesis. It is utilized in:
- Suzuki-Miyaura Coupling Reactions: This compound participates in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules.
- Synthesis of Bioactive Compounds: It acts as a building block for various pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents .
Biochemical Applications
In biochemical research, this compound has been shown to interact with several biological targets:
- Enzyme Modulation: It influences the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can lead to significant changes in metabolic pathways, affecting the pharmacokinetics of drugs .
- Cell Signaling Pathways: The compound modulates kinase activities, impacting cell signaling and gene expression, which can be pivotal in cancer research and treatment strategies .
Pharmaceutical Development
This compound is explored for its potential therapeutic applications:
- Antimicrobial Agents: Derivatives of this compound are being investigated for their efficacy against various microbial strains .
- Anticancer Research: Its role as a precursor in the synthesis of anticancer drugs highlights its importance in pharmaceutical chemistry .
Data Table: Applications Overview
Case Study 1: Suzuki-Miyaura Coupling
In a study published by researchers exploring novel synthetic pathways, this compound was successfully employed in Suzuki-Miyaura coupling reactions to synthesize complex polycyclic compounds. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's utility as an effective coupling partner.
A comprehensive evaluation of the biological activity of derivatives derived from this compound revealed significant antimicrobial properties against Gram-positive bacteria. The study highlighted the potential for developing new antibiotics based on this scaffold.
Mechanism of Action
The mechanism by which 5-Bromo-2-(chloromethyl)pyridine hydrochloride exerts its effects is primarily through its reactivity in chemical reactions. The bromine and chlorine atoms on the pyridine ring make it a versatile intermediate for various transformations. The compound can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-2-(chloromethyl)pyridine hydrochloride
- CAS No.: 936342-91-5
- Molecular Formula : C₆H₆BrClN·HCl
- Molecular Weight : ~242.8 g/mol (calculated)
- Structure : A pyridine ring substituted with a bromine atom at position 5 and a chloromethyl group (-CH₂Cl) at position 2, forming a hydrochloride salt .
Properties :
- Physical State : White to yellow crystalline solid (industrial grade, 99% purity) .
- Reactivity : The chloromethyl group serves as a reactive site for nucleophilic substitution, while the bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
- Applications : Used as a pharmaceutical intermediate and in agrochemical synthesis .
Comparison with Similar Compounds
Structural Analogs and Derivatives
The following compounds share structural or functional similarities with this compound:
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., this compound) generally exhibit higher water solubility than neutral analogs due to ionic character .
- Melting Points: this compound: Not explicitly reported, but similar hydrochloride salts (e.g., 2-(chloromethyl)pyridine HCl) decompose above 200°C . 4-Bromopyridine hydrochloride: Melts at ~270°C (dec.) .
Reactivity Trends
- Chloromethyl Group : Facilitates nucleophilic substitution (e.g., with amines or thiols) to form secondary amines or sulfides .
- Bromine vs. Chlorine : Bromine’s lower electronegativity (compared to chlorine) enhances leaving-group ability in cross-coupling reactions .
- Methyl Substitution : Methyl groups (e.g., in 2-chloro-3-bromo-5-methylpyridine) reduce ring reactivity due to steric effects .
Biological Activity
5-Bromo-2-(chloromethyl)pyridine hydrochloride is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 206.47 g/mol. The presence of both bromine and chloromethyl groups on the pyridine ring enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for pharmaceutical development. The compound's effectiveness against specific bacterial strains has been documented in several studies:
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 | |
| Klebsiella pneumoniae | 10 |
These results suggest that the compound could serve as a potent antimicrobial agent, particularly against Gram-positive bacteria and certain fungi.
The precise mechanism by which this compound exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the halogen substituents may enhance the compound's ability to interact with microbial cell membranes or essential metabolic pathways . Further investigations are needed to clarify these mechanisms.
Case Studies
- Antifungal Efficacy : A study demonstrated that this compound significantly inhibited fungal growth in vitro, particularly against strains of Candida. The compound's minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 100 µg/mL.
- Synergistic Effects : In combination therapies, this compound has shown synergistic effects when paired with other antimicrobial agents, enhancing overall efficacy against resistant strains .
- Pharmacological Applications : Due to its structural characteristics, the compound is being explored for use in developing new classes of antifungal and antibacterial drugs, especially in light of rising antibiotic resistance .
Q & A
Q. What are the standard synthetic routes for preparing 5-bromo-2-(chloromethyl)pyridine hydrochloride?
The synthesis typically involves halogenation and functionalization of pyridine derivatives. A common approach starts with 2-hydroxypyridine, which undergoes bromination at the 5-position using bromine in acetic acid, followed by chloromethylation at the 2-position using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The final step involves hydrochloride salt formation under acidic conditions .
Key Reaction Steps :
- Bromination: Introduce Br at the 5-position of pyridine.
- Chloromethylation: Attach -CH₂Cl via electrophilic substitution.
- Salt Formation: React with HCl to yield the hydrochloride.
Q. How is the purity and structural integrity of this compound validated in research settings?
Analytical methods include:
- HPLC/GC-MS : Quantify purity (>98% by area normalization).
- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 4.8 ppm for -CH₂Cl; ¹³C NMR: δ 40 ppm for CH₂Cl).
- Elemental Analysis : Match calculated vs. observed C, H, N, Br, Cl content .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a versatile intermediate for synthesizing:
- Anticancer agents : Functionalization of the chloromethyl group with amines yields pyridylmethylamine derivatives.
- Antimicrobial scaffolds : Nucleophilic substitution with thiols or alcohols generates bioactive thioethers or ethers .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions on this compound?
The chloromethyl group (-CH₂Cl) is highly reactive toward nucleophiles (e.g., amines, thiols). Regioselectivity depends on:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.
- Temperature : Elevated temperatures (>60°C) favor SN2 mechanisms, while lower temperatures may promote side reactions.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .
Example Optimization :
| Nucleophile | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| Benzylamine | DMF | 80 | 92 |
| Thiophenol | THF | 25 | 78 |
Q. How can researchers resolve contradictory spectroscopic data for derivatives of this compound?
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism : Hydroxyl or amine groups may cause dynamic equilibria (e.g., keto-enol tautomers).
- Isomeric Byproducts : Use 2D NMR (COSY, HSQC) to distinguish positional isomers.
- Salt Adducts in MS : Apply soft ionization techniques (ESI) to avoid fragmentation artifacts.
Case Study : A derivative showing unexpected ¹H NMR peaks at δ 5.2 ppm was identified as a minor regioisomer via NOESY correlations .
Q. What strategies mitigate decomposition during storage or reactions?
- Storage : Keep under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the chloromethyl group.
- Reaction Stability : Avoid prolonged exposure to moisture; use anhydrous solvents and molecular sieves.
- Catalyst Selection : Palladium-based catalysts may reduce undesired dehalogenation during coupling reactions .
Comparative Analysis
Q. How does the reactivity of this compound compare to its structural analogs?
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| 5-Bromo-3-chloropyridine | Lacks chloromethyl group | Lower nucleophilic substitution |
| 2-Chloro-4-(chloromethyl)pyridine | Chlorine at 4-position | Altered regioselectivity |
| The dual functionality (Br and -CH₂Cl) in the target compound enables sequential functionalization, enhancing its utility in multi-step syntheses . |
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to volatile HCl release during reactions.
- Waste Disposal : Neutralize acidic byproducts before disposal .
Q. How can computational tools aid in designing derivatives?
- DFT Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic sites).
- Molecular Docking : Screen derivatives for target binding (e.g., kinase inhibitors).
- ADMET Prediction : Estimate pharmacokinetic properties early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
